molecular formula C10H22N2O4 B2832538 2-[[(2S,5R)-5-[(2-Hydroxyethylamino)methyl]-1,4-dioxan-2-yl]methylamino]ethanol CAS No. 2230789-88-3

2-[[(2S,5R)-5-[(2-Hydroxyethylamino)methyl]-1,4-dioxan-2-yl]methylamino]ethanol

Cat. No. B2832538
CAS RN: 2230789-88-3
M. Wt: 234.296
InChI Key: KVSHBZXJKKAZCU-AOOOYVTPSA-N
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Description

2-[[(2S,5R)-5-[(2-Hydroxyethylamino)methyl]-1,4-dioxan-2-yl]methylamino]ethanol, also known as HED, is a chemical compound that has been widely used in scientific research. It is a chiral molecule with two stereocenters, and its molecular formula is C11H23NO4.

Scientific Research Applications

CO2 Absorption Efficiency

A comparative study highlighted the CO2 absorption capabilities of solvent-free alkanolamines, including compounds similar to 2-[[(2S,5R)-5-[(2-Hydroxyethylamino)methyl]-1,4-dioxan-2-yl]methylamino]ethanol. These compounds have shown a high CO2 capture efficiency, offering potential advantages over traditional aqueous solutions for CO2 capture processes due to their solvent-free nature and theoretical CO2 capture capacity of 0.50 (mol CO2/mol amine) (Barzagli, Mani, & Peruzzini, 2016).

Synthesis and Characterization of Derivatives

Research on the synthesis and characterization of new derivatives derived from β-aminoalcohols, including compounds structurally related to the chemical of interest, was conducted. The study provided insights into the yields, NMR, and X-ray diffraction analyses of these compounds, demonstrating the versatility of aminoalcohols in synthesizing various chemical structures (Mancilla, Rosales, García-Báez, & Carrillo, 1995).

Complex Formation and Molecular Interactions

Another study explored the formation of Cu(II) complexes with Schiff base ligands derived from unsymmetrical tripodal amines, including those with structural similarities to the chemical . This research sheds light on the intricate inter- and intramolecular interactions that influence the formation of such complexes, providing valuable insights into the chemical's potential applications in coordination chemistry (Keypour, Shayesteh, Salehzadeh, Dhers, Maleki, Ünver, & Dilek, 2015).

Deoxygenation of Hydroxyl Groups

The deoxygenation of hydroxyl groups via phosphites, involving the preparation of derivatives from alcohols similar to the compound of interest, represents a highly efficient method. This approach provides a pathway for the deoxygenation product of the original alcohol, showcasing the compound's relevance in organic synthesis processes (Zhang & Koreeda, 2004).

Solvent Mixtures and Molecular Structure Analysis

Investigations into binary mixtures formed by 1,4-dioxan and alkyl alcohols have provided insights into the molecular structure and hydrogen bonding dynamics of mixtures involving compounds similar to the chemical of interest. Such studies are crucial for understanding the solvent behavior and molecular interactions in various chemical processes (Mirti, 1988).

properties

IUPAC Name

2-[[(2S,5R)-5-[(2-hydroxyethylamino)methyl]-1,4-dioxan-2-yl]methylamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O4/c13-3-1-11-5-9-7-16-10(8-15-9)6-12-2-4-14/h9-14H,1-8H2/t9-,10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVSHBZXJKKAZCU-AOOOYVTPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC(O1)CNCCO)CNCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](OC[C@H](O1)CNCCO)CNCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({[(2R,5S)-5-{[(2-hydroxyethyl)amino]methyl}-1,4-dioxan-2-yl]methyl}amino)ethan-1-ol

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